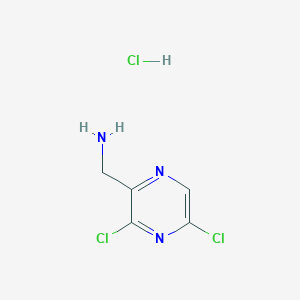![molecular formula C10H19NO2S B6169031 tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate CAS No. 2742623-43-2](/img/no-structure.png)
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate (TBC) is a type of carbamate derivative that has been studied for its potential applications in a variety of scientific fields. TBC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the medical, pharmaceutical, and industrial fields.
科学研究应用
Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been studied for its potential applications in a variety of scientific fields. It has been used in studies of enzyme inhibition, as it can inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. It has also been used in studies of drug delivery, as it can be used to deliver drugs to specific areas of the body. Additionally, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of certain types of cancer cells.
作用机制
Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate acts as an inhibitor of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. These enzymes are involved in the regulation of many physiological processes in the body, such as respiration and neurotransmission. When tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate binds to these enzymes, it prevents them from functioning properly, leading to a variety of physiological effects.
Biochemical and Physiological Effects
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This can lead to an increase in respiration rate and a decrease in blood pressure. Additionally, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been found to have an anti-inflammatory effect, as it can reduce inflammation in the body. Finally, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been found to have an anti-tumor effect, as it can inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal tool for researchers. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for studying these effects. However, there are also some limitations to using tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it is not very stable in acidic environments, making it difficult to use in acidic solutions.
未来方向
The potential future directions for tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate are numerous. It could be used to further study its biochemical and physiological effects, as well as its potential applications in cancer therapy. Additionally, it could be used to develop new drugs and drug delivery systems. Finally, it could be used to develop new methods of enzyme inhibition, which could lead to the development of new treatments for a variety of diseases.
合成方法
Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate is synthesized through a series of chemical reactions. The process begins with the reaction of tert-butyl bromide with a mixture of cyclobutyl alcohol and sulfanylmethyl chloride, which yields a tert-butyl cyclobutyl carbamate. This carbamate can then be alkylated with tert-butyl alcohol to form the desired tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate involves the protection of the amine group, followed by the formation of the cyclobutyl ring and the introduction of the thiol group. The final step involves the deprotection of the amine group to yield the desired compound.", "Starting Materials": [ "tert-butyl carbamate", "1,3-dibromopropane", "sodium sulfide", "sodium hydride", "N,N-dimethylformamide", "acetic acid", "triethylamine", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with acetic acid and triethylamine in N,N-dimethylformamide to yield tert-butyl N-protected carbamate.", "Step 2: Formation of the cyclobutyl ring by reacting tert-butyl N-protected carbamate with 1,3-dibromopropane and sodium hydride in N,N-dimethylformamide to yield tert-butyl N-[(1r,3r)-3-bromomethylcyclobutyl]carbamate.", "Step 3: Introduction of the thiol group by reacting tert-butyl N-[(1r,3r)-3-bromomethylcyclobutyl]carbamate with sodium sulfide in methanol to yield tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate.", "Step 4: Deprotection of the amine group by reacting tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate with trifluoroacetic acid in diethyl ether to yield the desired compound, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate." ] } | |
CAS 编号 |
2742623-43-2 |
产品名称 |
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate |
分子式 |
C10H19NO2S |
分子量 |
217.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



